molecular formula C24H20Cl2O3 B4949657 1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene

1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene

Cat. No.: B4949657
M. Wt: 427.3 g/mol
InChI Key: ZFXQYTWMBAAZFM-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of chlorinated naphthalenes. This compound is characterized by the presence of two naphthalene rings, each substituted with a chlorine atom, and connected through a chain of ethoxy groups. It is a colorless, oily liquid that is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene typically involves the chlorination of naphthalene followed by etherification reactions. The process begins with the chlorination of naphthalene to produce 1-chloronaphthalene and 4-chloronaphthalene . These intermediates are then subjected to etherification reactions with ethylene glycol derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and etherification processes. The chlorination step is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The etherification reactions are conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired ether linkages.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the naphthalene rings can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Substituted naphthalene derivatives.

    Oxidation Reactions: Naphthoquinones.

    Reduction Reactions: Dihydronaphthalene derivatives.

Scientific Research Applications

1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to the interaction of chlorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene can be compared with other chlorinated naphthalene derivatives, such as:

    1-Chloronaphthalene: A simpler compound with a single chlorine substitution.

    2-Chloronaphthalene: An isomer of 1-chloronaphthalene with the chlorine atom at a different position.

    4-Chloronaphthalene: Another isomer with the chlorine atom at the 4-position.

The uniqueness of this compound lies in its complex structure, which provides distinct chemical and physical properties compared to simpler chlorinated naphthalenes .

Properties

IUPAC Name

1-chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2O3/c25-21-9-11-23(19-7-3-1-5-17(19)21)28-15-13-27-14-16-29-24-12-10-22(26)18-6-2-4-8-20(18)24/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXQYTWMBAAZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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